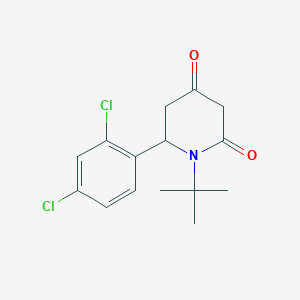
1-(tert-butyl)-6-(2-thienyl)dihydro-2,4(1H,3H)-pyridinedione
Vue d'ensemble
Description
1-(tert-butyl)-6-(2-thienyl)dihydro-2,4(1H,3H)-pyridinedione, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. TTP488 belongs to the class of compounds known as dihydropyridinediones, which have been shown to possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, and cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of TTP488 is not fully understood, but it is thought to involve the modulation of various inflammatory and neurodegenerative pathways in the brain. TTP488 has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in the inflammatory response. By inhibiting microglial activation, TTP488 may help to reduce the inflammatory response in the brain, which is thought to contribute to the progression of various neurological disorders.
Biochemical and Physiological Effects
TTP488 has been shown to possess a range of biochemical and physiological effects, including the inhibition of microglial activation, the reduction of amyloid-beta protein levels in the brain, and the enhancement of cognitive function. In preclinical studies, TTP488 has been shown to improve memory and learning in animal models of Alzheimer's disease and Huntington's disease. In addition, TTP488 has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TTP488 in lab experiments is its well-characterized pharmacological profile, which has been extensively studied in preclinical models. This makes it a useful tool for investigating the underlying mechanisms of various neurological disorders and for developing new therapeutic strategies. However, one of the limitations of TTP488 is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of TTP488. One area of interest is the use of TTP488 in combination with other drugs, such as acetylcholinesterase inhibitors or beta-amyloid antibodies, for the treatment of Alzheimer's disease. Another area of interest is the investigation of TTP488 in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further studies are needed to fully elucidate the mechanism of action of TTP488 and to identify potential biomarkers for patient selection and monitoring.
Applications De Recherche Scientifique
TTP488 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, TTP488 has been shown to possess anti-inflammatory, neuroprotective, and cognitive-enhancing effects, which may be beneficial in the treatment of these disorders. In addition, TTP488 has also been investigated for its potential use in the treatment of other conditions, such as diabetes and cancer.
Propriétés
IUPAC Name |
1-tert-butyl-6-thiophen-2-ylpiperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)14-10(11-5-4-6-17-11)7-9(15)8-12(14)16/h4-6,10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCBUMIEADDSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-6-(2-thienyl)dihydro-2,4(1H,3H)-pyridinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate](/img/structure/B3134479.png)
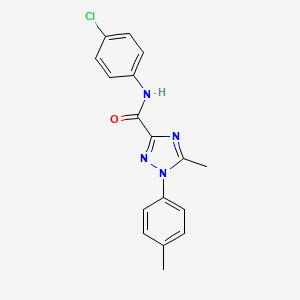
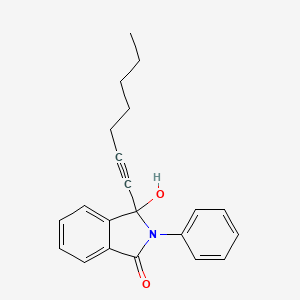

![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)
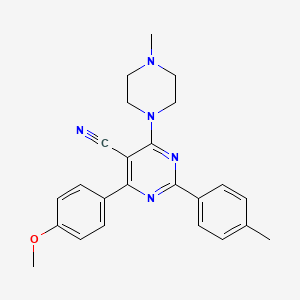
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)
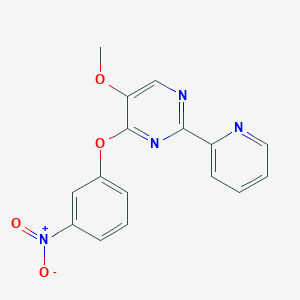
![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)
![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)

